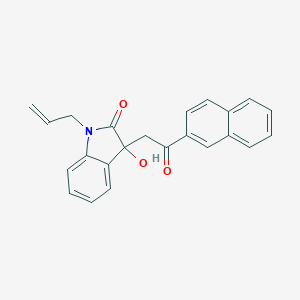![molecular formula C24H20ClNO4 B214731 1-(2-chlorobenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214731.png)
1-(2-chlorobenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorobenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a synthetic compound that is widely used in scientific research. It is a potent inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β) and has been shown to have potential therapeutic applications in a range of diseases, including Alzheimer's disease, diabetes, and cancer.
Mécanisme D'action
The primary mechanism of action of 1-(2-chlorobenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is inhibition of the enzyme GSK-3β. GSK-3β is involved in a range of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. Inhibition of GSK-3β has been shown to have a range of therapeutic effects, including neuroprotection, anti-diabetic effects, and anti-cancer effects.
Biochemical and Physiological Effects:
In addition to its effects on GSK-3β, 1-(2-chlorobenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been shown to have a range of other biochemical and physiological effects. It has been shown to increase insulin sensitivity in animal models of diabetes, and to reduce inflammation in animal models of arthritis. In addition, it has been shown to improve cognitive function in animal models of depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 1-(2-chlorobenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is its potency as a GSK-3β inhibitor. This makes it a valuable tool for studying the role of GSK-3β in a range of cellular processes. However, its potency also means that it can be toxic at high concentrations, which can limit its use in some experiments. In addition, its synthetic nature means that it may not accurately replicate the effects of natural compounds in vivo.
Orientations Futures
There are a range of potential future directions for research on 1-(2-chlorobenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. One area of interest is its potential therapeutic applications in Alzheimer's disease. Further studies are needed to determine its efficacy in animal models and in clinical trials. In addition, its anti-cancer properties are of interest, and further studies are needed to determine its potential as a cancer treatment. Finally, its effects on inflammation and insulin sensitivity suggest that it may have potential as a treatment for other metabolic disorders, such as obesity and type 2 diabetes.
Méthodes De Synthèse
The synthesis of 1-(2-chlorobenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves a multi-step process that begins with the reaction of 2-methoxybenzaldehyde with 2-nitrobenzaldehyde to form 2-(2-methoxyphenyl)-2-nitroethanol. This compound is then reduced to 2-(2-methoxyphenyl)-2-nitroethane, which is subsequently reacted with 2-chlorobenzyl bromide to form 1-(2-chlorobenzyl)-2-(2-methoxyphenyl)ethanone. The final step involves the reaction of this compound with indole-2,3-dione to form 1-(2-chlorobenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one.
Applications De Recherche Scientifique
1-(2-chlorobenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease, as well as anti-diabetic and anti-cancer properties. In addition, it has been shown to have anti-inflammatory effects and to improve cognitive function in animal models of depression.
Propriétés
Nom du produit |
1-(2-chlorobenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one |
|---|---|
Formule moléculaire |
C24H20ClNO4 |
Poids moléculaire |
421.9 g/mol |
Nom IUPAC |
1-[(2-chlorophenyl)methyl]-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]indol-2-one |
InChI |
InChI=1S/C24H20ClNO4/c1-30-22-13-7-3-9-17(22)21(27)14-24(29)18-10-4-6-12-20(18)26(23(24)28)15-16-8-2-5-11-19(16)25/h2-13,29H,14-15H2,1H3 |
Clé InChI |
IFTXZRIMUMOFTQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)O |
SMILES canonique |
COC1=CC=CC=C1C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214650.png)
![1-allyl-3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214651.png)
![3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214652.png)

![1-allyl-3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214655.png)

![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214657.png)
![3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214660.png)
![1-Allyl-3-[2-(4-ethyl-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B214661.png)
![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214666.png)
![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214667.png)
![3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214668.png)

![3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214671.png)